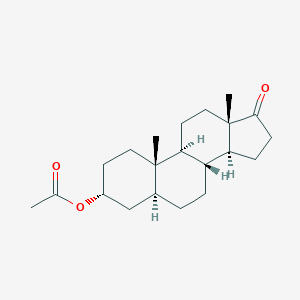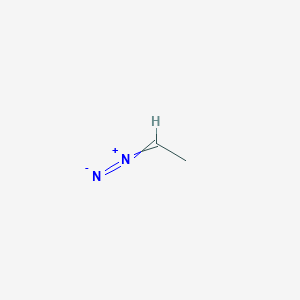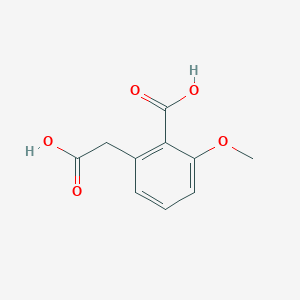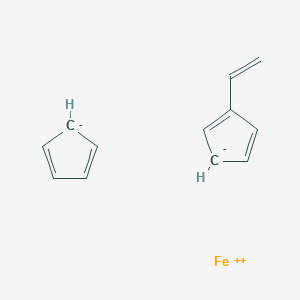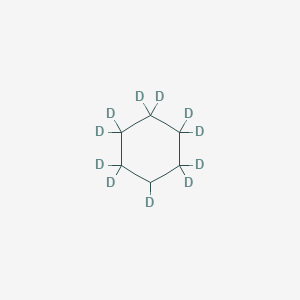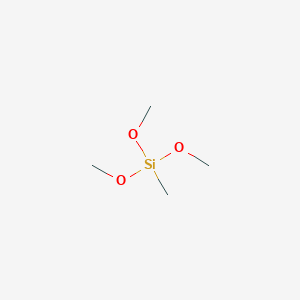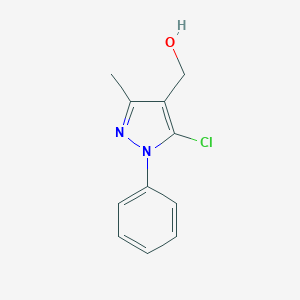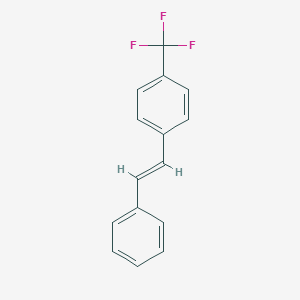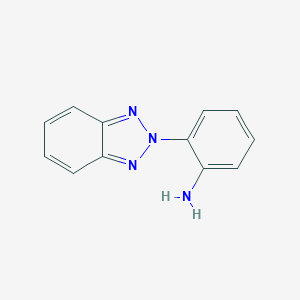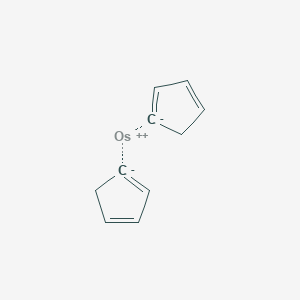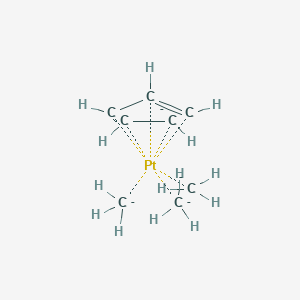
Cyclopenta-2,4-dien-1-yltrimethylplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-2,4-dien-1-yltrimethylplatinum, also known as CpPtMe3, is a platinum-based compound . It has a molecular weight of 305.28 and its IUPAC name is 2,4-cyclopentadien-1-yl (trimethyl)platinum .
Molecular Structure Analysis
The InChI code for Cyclopenta-2,4-dien-1-yltrimethylplatinum is1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3; . This indicates that the molecule is composed of a cyclopentadienyl ring bonded to a platinum atom, which is also bonded to three methyl groups. Physical And Chemical Properties Analysis
Cyclopenta-2,4-dien-1-yltrimethylplatinum has a molecular weight of 305.27500 . It has a boiling point of 41.5ºC at 760mmHg and a melting point of 104-106ºC . The compound appears as a white to off-white powder .科学的研究の応用
Sigmatropic Shifts and Diels-Alder Addition
Cyclopenta-2,4-dien-1-yltrimethylplatinum and its derivatives play a significant role in the field of organic chemistry, particularly in understanding the sigmatropic shifts and their implications in Diels-Alder reactions. Research involving cyclopenta-2,4-dien-1-yltrimethylsilane, a compound with structural similarities, has shed light on temperature-dependent dynamic processes in Diels-Alder additions. Computational studies reveal that the sigmatropic migration of trimethylsilyl groups is a dominant factor in these reactions, offering insights into the thermodynamics of such additions and the interconversion between different isomers (Zhang & Liang, 2021).
Development of Anticancer Agents
Research into the synthesis of new series of half-sandwich lanthanum(III), erbium(III), and ytterbium(III) complexes with organometallic ferrocenyl Schiff base ligands, including cyclopenta-2,4-dien-1-yl derivatives, has opened avenues for developing potential antibacterial and anticancer drugs. These compounds have shown promising biological activity against various bacterial species and breast cancer cell lines, hinting at the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in medicinal chemistry (Deghadi & Mohamed, 2022).
Anharmonic Thermochemistry
The study of cyclopentadiene derivatives, which are structurally related to cyclopenta-2,4-dien-1-yltrimethylplatinum, contributes to the understanding of their thermochemistry, especially in combustion modeling. Research on these derivatives highlights the importance of high-level ab initio quantum chemistry calculations for predicting thermochemical properties, offering insights into the combustion processes of such compounds (Catoire, Swihart, Gaïl, & Dagaut, 2003).
Cytotoxicity and Anticancer Properties
The exploration of (dimethylamino)-functionalised and 7-azaindole-substituted 'titanocene' anticancer agents, including cyclopenta-2,4-dien-1-ylidene derivatives, has provided valuable data on their cytotoxicity against cancer cell lines. Such studies are crucial for understanding the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in developing new anticancer treatments, highlighting their effectiveness compared to traditional platinum-based drugs (Hogan et al., 2008).
Redox-active Ligands
Investigations into redox-active chelating ligands, such as 2,5-diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, demonstrate the versatility of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in creating molecular electrochemical sensors. These studies underline the potential applications of these compounds in developing new materials with specific electronic and photophysical properties (Siemeling et al., 2004).
Safety And Hazards
特性
IUPAC Name |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-2,4-dien-1-yltrimethylplatinum | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

